molecular formula C30H32N2O6 B1272020 Fmoc-L-3-Aminomethylphe(Boc) CAS No. 266999-24-0

Fmoc-L-3-Aminomethylphe(Boc)

Cat. No. B1272020
M. Wt: 516.6 g/mol
InChI Key: URDGEKHRYXDFMC-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-3-Aminomethylphe(Boc), also known as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, is a specialized amino acid derivative used in the synthesis of peptide mimetics, particularly those resembling O-linked glycopeptides . This compound is part of a broader class of Fmoc-protected amino acids that are instrumental in solid-phase peptide synthesis (SPPS), a method that allows for the automated and rapid assembly of peptides .

Synthesis Analysis

The synthesis of Fmoc-L-3-Aminomethylphe(Boc) involves starting from Boc-Ser-OH and proceeds in greater than 40% overall yield . This process is part of a strategy to incorporate N-alkylaminooxy side chains into peptides, which can then be chemoselectively reacted with reducing sugars to produce glycoconjugates . Similar synthetic strategies are employed for other Fmoc-protected amino acids, such as the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from l-homoserine, which also serves in the preparation of neoglycopeptides .

Molecular Structure Analysis

The molecular structure of Fmoc-L-3-Aminomethylphe(Boc) includes the Fmoc group, which is a fluorenylmethyloxycarbonyl moiety used to protect the amino group during peptide synthesis . The Boc group, or t-butyloxycarbonyl, is another protective group that shields the side chain functionality during synthesis . These protective groups are crucial for the stability and reactivity of the amino acid during the SPPS process.

Chemical Reactions Analysis

Fmoc-L-3-Aminomethylphe(Boc) is designed to undergo specific chemical reactions post-peptide synthesis. The primary reaction of interest is the chemoselective glycosylation with reducing sugars, which results in the formation of glycoconjugates that mimic natural O-linked glycopeptides . This reaction is facilitated by the N-alkylaminooxy side chain of the amino acid. Other Fmoc-protected amino acids are also synthesized to undergo specific reactions, such as the formation of phosphopeptides or metal chelating peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-L-3-Aminomethylphe(Boc) are tailored for its role in SPPS. The protective groups confer solubility in organic solvents and stability against the conditions used in peptide elongation and deprotection cycles . The overall yield and efficiency of peptide synthesis using this amino acid derivative are indicative of its optimized reactivity for SPPS applications .

Scientific Research Applications

1. Application in Green Chemistry

  • Summary of the Application : Fmoc-L-3-Aminomethylphe(Boc) is used in the modification of amino acids. The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .
  • Methods of Application : The use of calcium iodide and sodium hydroxide in conjunction yields better acid conversion. This method allows for a straightforward chemistry for synthetic amino acids containing amines on the side chain, as Fmoc and Boc protecting groups are orthogonal to the saponification conditions .
  • Results or Outcomes : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

2. Application in Solid Phase Peptide Synthesis

  • Summary of the Application : Fmoc-L-3-Aminomethylphe(Boc) is used in Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides in larger quantities .
  • Methods of Application : In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. It is a temporary protecting group of the amino function, removed at each step of the synthesis .
  • Results or Outcomes : SPPS has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .

3. Application in Protective Groups for Peptide Synthesis

  • Summary of the Application : Fmoc-L-3-Aminomethylphe(Boc) is used as a protecting group in peptide synthesis. The Fmoc group is used for protection of the alpha amino group and has become the preferred method for most contemporary solid and solution phase peptide synthetic processes .
  • Methods of Application : The Fmoc group is cleaved under very mild basic conditions (e.g. piperidine), but stable under acidic conditions. After base treatment, the nascent peptide is typically washed and then a mixture including an activated amino acid and coupling co-reagents is placed in contact with the nascent peptide to couple the next amino acid .
  • Results or Outcomes : Fmoc has been shown to be more reliable and produce higher quality peptides than Boc chemistry .

4. Application in Dual Protection of Amino Functions

  • Summary of the Application : Fmoc-L-3-Aminomethylphe(Boc) is used in the dual protection of amino functions. Primary amines can accommodate two such groups .
  • Methods of Application : This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Results or Outcomes : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

5. Application in Gelation, Thermal Stability, and Drug Delivery

  • Summary of the Application : Fmoc-L-3-Aminomethylphe(Boc) is used in the creation of materials with pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
  • Methods of Application : The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
  • Results or Outcomes : The use of Fmoc-L-3-Aminomethylphe(Boc) in this application has shown promising results in terms of material properties and potential applications .

6. Application in Aqueous Media

  • Summary of the Application : Fmoc-L-3-Aminomethylphe(Boc) is used in the protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols and amino phenols in aqueous media .
  • Methods of Application : This method is environmentally friendly and operates under mild and catalyst-free conditions. The reaction proved to be chemoselective in the presence of ambident nucleophiles .
  • Results or Outcomes : This application provides an efficient and expeditious Fmoc protection of amines and amino acids in aqueous media .

Future Directions

The future directions of “Fmoc-L-3-Aminomethylphe(Boc)” are likely to be influenced by the ongoing research into the self-organization and applications of Fmoc-modified simple biomolecules . These compounds have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXDODPHMWMJCQ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-3-Aminomethylphe(Boc)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.